molecular formula C10H9N3O2 B2660175 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol CAS No. 321432-75-1

5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol

Cat. No.: B2660175
CAS No.: 321432-75-1
M. Wt: 203.201
InChI Key: MHWROIDLUXMKFP-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 5-position and a pyridin-2-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with 5-methoxy-4-chloropyrimidine under basic conditions to yield the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a pyridin-2-yl group on the pyrimidine ring makes it a versatile compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

5-methoxy-2-pyridin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-8-6-12-9(13-10(8)14)7-4-2-3-5-11-7/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWROIDLUXMKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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